4-Chlorophenyl fluoromethyl sulfone
Description
4-Chlorophenyl fluoromethyl sulfone (C₇H₅ClFO₂S) is a sulfone derivative characterized by a fluoromethyl (-CH₂F) group and a 4-chlorophenyl substituent attached to a sulfonyl (-SO₂-) core. Its molecular structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, polymer science, and pharmaceutical applications. The fluoromethyl group enhances electrophilicity and stability, while the 4-chlorophenyl moiety contributes to aromatic interactions and steric hindrance .
Properties
Molecular Formula |
C7H6ClFO2S |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-chloro-4-(fluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H6ClFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 |
InChI Key |
LWYHJLWDALAQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CF)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The table below compares 4-chlorophenyl fluoromethyl sulfone with structurally related sulfones:
Reactivity and Stability
- Electrophilicity: The fluoromethyl group in this compound enhances electrophilic character compared to non-fluorinated analogs (e.g., 4-chlorophenyl methyl sulfone), facilitating nucleophilic substitutions .
- Hydrolytic Stability : 4-Chlorophenyl sulfones with electron-withdrawing groups (e.g., -CH₂F, -Cl) exhibit slower hydrolysis rates than alkyl sulfones. For example, 4-chlorophenyl phenyl sulfone degrades in basic buffers (pH 9.3) via cleavage of the sulfone group .
- Thermal Stability : BCPS demonstrates exceptional thermal resistance (decomposition >300°C), making it suitable for high-temperature polymers, whereas fluoromethyl derivatives decompose at ~200°C due to C-F bond instability .
Polymer Science
- BCPS is incorporated into sulfonated poly(arylene ether sulfone) membranes for fuel cells, offering proton conductivity (0.1 S/cm) and oxidative stability .
- 4-Chlorophenyl sulfone derivatives are used in degradable polymers. For example, 4-chlorophenyl sulfone-modified poly(EG)methacrylate hydrogels degrade predictably under basic conditions, monitored via NMR .
Research Findings and Trends
- Catalytic Advancements : Photoredox cobalt catalysis (e.g., for allyl 4-chlorophenyl sulfone) has revolutionized regioselective synthesis, achieving yields >90% .
- Environmental Monitoring : BCPS levels in Baltic guillemot eggs decreased by 60% from 1971–2001, reflecting regulatory success, while methylsulfonyl-PCBs remain problematic .
- Material Innovations: Sulfonated BCPS-based polymers are being optimized for high-temperature PEM fuel cells, targeting 120°C operation .
Preparation Methods
Step 1: Sulfide Synthesis
-
Reagents : 4-Chlorobenzenethiol, fluoromethyl bromide (CH₂FBr), sodium hydroxide.
-
Reaction :
Step 2: Sulfide Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature.
-
Reaction :
Halogen Exchange of Chloromethyl Sulfone Precursor
A halogen-exchange reaction replaces chlorine with fluorine in a chloromethyl sulfone precursor.
Procedure :
-
Reagents : 4-Chlorophenyl chloromethyl sulfone (ClC₆H₄SO₂CH₂Cl), potassium fluoride (KF).
-
Mechanism : SN2 displacement of chloride by fluoride.
-
Reaction :
Coupling Using Fluoromethyl Sulfone Reagents
Fluoromethyl sulfone reagents like TBTSO₂CH₂F enable direct coupling with aryl halides.
Procedure :
-
Reagents : 4-Chlorophenyl iodide, TBTSO₂CH₂F, copper catalyst.
-
Mechanism : Transition metal-mediated cross-coupling.
-
Reaction :
Multicomponent Coupling with Thiourea Dioxide
A one-pot synthesis using a sulfur dioxide surrogate and halofluorocarbon.
Procedure :
-
Reagents : 4-Chlorophenyl bromide, bromofluoromethane (BrCH₂F), thiourea dioxide, sodium hydride.
-
Mechanism : Base-mediated coupling of aryl halide, SO₂, and fluoromethyl group.
-
Reaction :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Fluoromethylation | Low temperature, anhydrous | 60–80% | Direct synthesis | Requires unstable fluoromethyl reagents |
| Sulfide Oxidation | Two-step, mild oxidation | 85–90% | High selectivity | Lengthy process |
| Halogen Exchange | High-temperature | 50–65% | Simple reagents | Moderate yields |
| Coupling with Reagents | Catalytic, one-pot | 70–85% | Versatile for diverse aryl halides | Costly catalysts |
| Multicomponent Coupling | Ambient conditions | 60–75% | Atom-economical | Optimized stoichiometry required |
Q & A
Basic: What are the established synthetic routes for 4-chlorophenyl fluoromethyl sulfone, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves fluorination of sulfoxide precursors. A key method involves reacting methyl 4-chlorophenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in the presence of antimony trichloride (SbCl₃) as a catalyst. This reaction proceeds via a fluorinative Pummerer mechanism, where DAST acts as both a fluorinating agent and an acid scavenger . Critical parameters include:
- Temperature : Reactions are conducted at 0°C to room temperature to minimize side reactions.
- Catalyst loading : SbCl₃ (10 mol%) enhances fluorination efficiency by stabilizing reactive intermediates.
- Solvent : Chloroform or dichloromethane is preferred for optimal solubility and reactivity.
Post-fluorination, oxidation with Oxone (potassium peroxymonosulfate) converts the sulfoxide to the sulfone, achieving yields of 65–80% . Alternative routes using tribromomethyl sulfones (e.g., 4-chlorophenyl tribromomethyl sulfone) with fluorine sources have been explored but show lower efficiency due to competing debromination .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Structural confirmation relies on a combination of techniques:
- ¹H/¹⁹F NMR :
- Mass Spectrometry (HRMS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 252.716) and fragmentation patterns, such as loss of SO₂ or Cl .
- FT-IR : Strong absorption bands at 1150–1300 cm⁻¹ (S=O stretching) and 500–600 cm⁻¹ (C-F stretching) are diagnostic .
Advanced: How does the fluoromethyl group affect the electronic properties and reactivity of 4-chlorophenyl sulfones in nucleophilic reactions?
Answer:
The fluoromethyl group (-CF₂-) exerts strong electron-withdrawing effects via inductive withdrawal, which:
- Activates the sulfone moiety : Enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution (e.g., with amines or thiols) .
- Modifies regioselectivity : In cross-coupling reactions, the -CF₂ group directs nucleophiles to the para position of the 4-chlorophenyl ring due to steric and electronic effects .
- Reduces basicity : Fluorine’s electronegativity decreases lone-pair availability on sulfone oxygen, altering hydrogen-bonding interactions in catalytic systems .
Comparative studies with non-fluorinated analogs (e.g., methyl sulfones) show 10–20× faster reaction rates in SNAr reactions due to enhanced leaving-group activation .
Advanced: What are the environmental degradation pathways of this compound, and how can they be modeled?
Answer:
Degradation occurs via:
- Hydrolytic cleavage : In aqueous environments, the sulfone group undergoes hydrolysis at pH > 9, forming 4-chlorophenol and fluoromethanesulfonic acid. Kinetic studies using ¹H NMR (e.g., monitoring aromatic proton loss at δ 7.8–8.1 ppm) show pseudo-first-order rate constants of k = 0.02–0.05 h⁻¹ in borate buffer .
- Photodegradation : UV irradiation (254 nm) generates chlorinated radicals, leading to dehalogenation and SO₂ extrusion.
- Microbial degradation : Limited data exist, but Pseudomonas spp. have shown partial degradation via oxidative desulfonation .
Computational models (e.g., EPI Suite) predict moderate persistence (t₁/₂ = 30–60 days in soil) and low bioaccumulation potential (log Kow = 2.1) .
Advanced: How do structural modifications of this compound influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 3-position of the phenyl ring increases antifungal activity by 50% (e.g., against Candida albicans) due to enhanced membrane permeability .
- Fluorine positioning : Replacing -CF₂ with -CH₂F reduces potency, emphasizing the role of fluorine’s electronegativity in target binding .
- Sulfone replacement : Substituting sulfone with sulfonamide groups (e.g., in pesticidal analogs) improves bioavailability but decreases thermal stability .
In vitro assays (e.g., enzyme inhibition) combined with molecular docking reveal interactions with cytochrome P450 enzymes, suggesting potential as antifungals or herbicides .
Advanced: What contradictions exist in the literature regarding the catalytic efficiency of SbCl₃ in fluoromethyl sulfone synthesis?
Answer:
Discrepancies arise in SbCl₃’s role:
- reports SbCl₃ as critical for stabilizing fluorinated intermediates, achieving 80% yield .
- Contradictory studies suggest SbCl₃ may promote side reactions (e.g., over-fluorination) at higher temperatures (>25°C), reducing yields to <50% .
Resolution involves optimizing catalyst loading (5–10 mol%) and strict temperature control (0–5°C) to balance reactivity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
